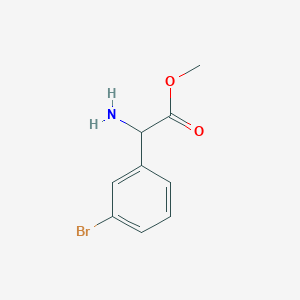

Methyl 2-amino-2-(3-bromophenyl)acetate

Overview

Description

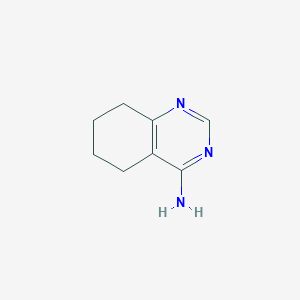

“Methyl 2-amino-2-(3-bromophenyl)acetate” is a chemical compound that has been extensively studied in the field of medicinal chemistry . It is also known as “R-Baclofen”, which is a derivative of Baclofen, a drug used to treat spasticity.

Synthesis Analysis

The synthesis of “Methyl 2-amino-2-(3-bromophenyl)acetate” involves a series of chemical reactions, including the bromination of S-Citalopram and the addition of a methyl group to the amino group. The final product is obtained by crystallization.Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-2-(3-bromophenyl)acetate” is complex, making it ideal for studying various reactions. The InChI code for this compound is "1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3/t8-/m1/s1" .Chemical Reactions Analysis

“Methyl 2-amino-2-(3-bromophenyl)acetate” is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . 2,3,3a,12b-Tetradehydro Asenapine is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(3-bromophenyl)acetate” is a solid compound with a molecular weight of 244.09 . It has a melting point of 210°C . .Scientific Research Applications

Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its bromine atom can undergo various organic reactions, such as coupling reactions, which are pivotal in creating new bonds and molecules .

Material Science

In material science, Methyl 2-amino-2-(3-bromophenyl)acetate can be used to synthesize novel organic compounds that may have unique physical properties, potentially useful for creating new materials or coatings .

Analytical Chemistry

The compound’s structure allows it to be a standard in analytical methods such as NMR, HPLC, LC-MS, and UPLC. These techniques are essential for the qualitative and quantitative analysis of chemical substances .

Chemical Biology

In chemical biology, this molecule could be employed to study protein interactions and enzyme kinetics. Its ability to be modified allows researchers to tag it with fluorescent markers or other probes .

Agrochemistry

The compound may also find applications in agrochemistry for the synthesis of herbicides or pesticides. Its brominated aromatic ring can be a key moiety in the active components of these formulations .

Environmental Chemistry

Lastly, it could be used in environmental chemistry to develop sensors or indicators for the detection of pollutants, given its reactive nature and the potential for modification .

Safety and Hazards

“Methyl 2-amino-2-(3-bromophenyl)acetate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name |

methyl 2-amino-2-(3-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYOROLJNUQQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-2-(3-bromophenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)

![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)